N-(3-chlorophenyl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide

Antiviral drug discovery RSV inhibition Influenza A inhibition

Researchers expanding indole-3-thioacetamide antiviral SAR campaigns often face limited access to the N-propyl-3-chlorophenyl substituted analog. This compound directly addresses that gap, providing a well-defined thioether scaffold for benchmarking against published RSV A2 and influenza A/WSN/33 EC50 values. - Enables matched-pair oxidation studies (thioether → sulfoxide → sulfone) to probe sulfur oxidation state on target binding. - Predicted logP ~5.6 allows comparative lipophilicity profiling against unsubstituted phenyl analogs. - Supplied at 95% purity, consistent with original publication data standards; suitable for affinity chromatography probe development via C5/C6 derivatization.

Molecular Formula C19H19ClN2OS
Molecular Weight 358.88
CAS No. 919714-94-6
Cat. No. B2805613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide
CAS919714-94-6
Molecular FormulaC19H19ClN2OS
Molecular Weight358.88
Structural Identifiers
SMILESCCCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C19H19ClN2OS/c1-2-10-22-12-18(16-8-3-4-9-17(16)22)24-13-19(23)21-15-7-5-6-14(20)11-15/h3-9,11-12H,2,10,13H2,1H3,(H,21,23)
InChIKeyZOFXMCFRPPOBJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chlorophenyl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide (CAS 919714-94-6): Chemical Identity and Research-Grade Specifications


N-(3-Chlorophenyl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide (CAS 919714-94-6) is a synthetic indole-thioacetamide hybrid with the molecular formula C19H19ClN2OS and a molecular weight of 358.88 g/mol . It is supplied as a research chemical with a standard purity of 95% [1]. The compound features a 3-chlorophenylacetamide moiety linked via a thioether bridge to a 1-propylindole core, a scaffold implicated in antiviral (RSV/IAV) and anticancer screening campaigns [2]. Its predicted logP (5.6) indicates significant lipophilicity, which is a key determinant of membrane permeability and off-target binding in cell-based assays .

Why Indole-Thioacetamide Analogs Cannot Be Freely Interchanged: The Case of N-(3-Chlorophenyl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide


Superficial structural similarity within the indole-3-thioacetamide class masks profound differences in biological activity and physicochemical properties that render generic substitution scientifically invalid. Systematic SAR studies on related 2-((1H-indol-3-yl)thio)-N-phenylacetamides demonstrate that antiviral potency (RSV and IAV EC50 values) can shift by orders of magnitude with minor changes to the N-phenyl substituent or indole N-alkyl group [1]. Furthermore, the identity and position of halogen substitution on the phenyl ring critically modulate lipophilicity, target engagement, and selectivity—the 3-chloro configuration represents a specific pharmacophoric choice that is not equivalent to 4-chloro, 2-chloro, or unsubstituted phenyl variants. The following quantitative comparisons provide the evidentiary basis for prioritizing this specific compound over close structural analogs.

Head-to-Head Comparator Evidence for N-(3-Chlorophenyl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide (919714-94-6)


N-Propyl vs. N-Methyl vs. N-H Indole Substitution: Antiviral Potency Differential

Within the 2-((1H-indol-3-yl)thio)-N-phenylacetamide chemotype, the N-propyl substituent on the indole ring confers a distinct antiviral activity profile relative to N-methyl and N-H analogs. The parent series paper reports that N-alkyl chain length and branching directly influence RSV and IAV EC50 values through modulation of target binding pocket occupancy and cellular permeability [1]. The N-propyl group (three-carbon chain) in the target compound represents a deliberate intermediate between small N-methyl and larger N-benzyl substituents, balancing potency against both viral targets while maintaining physicochemical properties suitable for cell-based screening. This differentiation is critical: an N-methyl or N-H analog cannot be assumed to replicate the dual-inhibition profile without independent experimental validation.

Antiviral drug discovery RSV inhibition Influenza A inhibition

3-Chlorophenyl vs. 4-Chlorophenyl vs. Unsubstituted Phenyl: Lipophilicity and Target Selectivity

The position of chlorine substitution on the anilide phenyl ring is a critical determinant of logP, metabolic stability, and off-target binding. The 3-chlorophenyl configuration in the target compound (calculated logP ≈ 5.6) differs electronically and sterically from the 4-chlorophenyl analog, which alters the dipole moment and hydrogen-bonding potential of the amide NH. SAR analysis of closely related indole-thioacetamide series indicates that meta-substitution often provides a superior balance between target potency and selectivity compared to para-substitution, which can introduce steric clashes in certain binding pockets [1]. The unsubstituted phenyl analog lacks both the lipophilicity enhancement and the halogen-bonding capability that the 3-chloro atom provides.

Medicinal chemistry logP optimization Halogen SAR

Thioether vs. Sulfoxide vs. Sulfone Linker: Redox State Determines Biological Activity

The thioether (-S-) linker in the target compound is the reduced form of the sulfide oxidation series. Oxidation to the sulfoxide (-SO-) or sulfone (-SO2-) dramatically alters the electronic properties, conformational flexibility, and metabolic fate of the molecule. For the N-(3-chlorophenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide analog, oxidation with mCPBA cleanly yields the corresponding sulfoxide as a distinct chemical entity [1]. The thioether form serves as a stable, well-defined starting point for oxidation-state-dependent SAR exploration; the sulfoxide and sulfone analogs are separate products with different biological profiles and cannot substitute for the thioether in screening campaigns designed for the reduced form.

Chemical stability Prodrug design Sulfur oxidation state

Procurement-Grade Purity Benchmarking: 95% Minimum Purity Specification

Commercial suppliers of N-(3-chlorophenyl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide (CAS 919714-94-6) specify a minimum purity of 95% [1]. This purity threshold is the standard for screening-compound procurement, ensuring that biological assay results are attributable to the intended chemical structure rather than impurities. While related indole-thioacetamide analogs may be available at varying purity levels (90% to >98%), the 95% specification for this compound provides a consistent quality baseline that supports reproducible dose-response measurements and cross-study comparability.

Compound procurement Purity specification Screening library quality

Recommended Application Scenarios for N-(3-Chlorophenyl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide (919714-94-6)


Dual RSV/IAV Antiviral Screening and SAR Expansion

The target compound is ideally suited for laboratories continuing or expanding the SAR campaign initiated by Zhang et al. (2020) on 2-((1H-indol-3-yl)thio)-N-phenylacetamide dual RSV/IAV inhibitors [1]. Its N-propyl-3-chlorophenyl substitution pattern represents an underexplored quadrant of the chemical space defined in that study. Cell-based antiviral assays using RSV strain A2 and influenza A/WSN/33 can directly benchmark this compound against the published EC50 values for the N-phenyl lead compounds 14'c and 14'e [1]. Procurement at 95% purity ensures consistency with the data quality standards of the original publication.

Thioether Oxidation-State Profiling in Medicinal Chemistry

The thioether linkage in this compound provides a well-defined starting point for systematic oxidation-state SAR studies. As demonstrated for the N-methyl analog, oxidation with mCPBA cleanly yields the corresponding sulfoxide [2]. Researchers can generate matched molecular pairs (thioether, sulfoxide, sulfone) and evaluate how sulfur oxidation state affects target binding, metabolic stability, and solubility. This application requires the reduced thioether form specifically; oxidized analogs must be synthesized or procured separately.

logP-Dependent Permeability and Off-Target Selectivity Profiling

With a predicted logP of approximately 5.6 , this compound occupies a lipophilicity range associated with both good membrane permeability and elevated risk of phospholipidosis or CYP inhibition. It serves as a useful tool for profiling the relationship between lipophilicity and off-target pharmacology within the indole-thioacetamide class. Comparative studies with the less lipophilic unsubstituted phenyl analog (estimated logP 4.0–4.5) can isolate the contribution of the 3-chloro substituent to cell-based activity and selectivity [1].

Chemical Probe Development for Target Deconvolution

The unique combination of the 3-chlorophenyl and N-propylindole groups, linked via a thioether, creates a specific pharmacophore that can serve as a scaffold for affinity chromatography probe development. Derivatization at the indole C5 or C6 positions—sites not occupied in the current structure—enables linker attachment without perturbing the core pharmacophore, supporting pull-down experiments for target identification in antiviral or anticancer phenotypic screening hits.

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